3-{4-[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]-4-OXOBUTYL}-2,4(1H,3H)-QUINAZOLINEDIONE
Description
3-{4-[4-(2,5-Dimethylphenyl)piperazino]-4-oxobutyl}-2,4(1H,3H)-quinazolinedione is a quinazolinedione derivative featuring a 2,4-dioxo-quinazoline core substituted with a 4-oxobutyl chain linked to a piperazine ring. The piperazine moiety is further substituted with a 2,5-dimethylphenyl group. The compound’s extended butyl chain and 4-oxo group may influence pharmacokinetic properties such as solubility, metabolic stability, and receptor binding affinity compared to shorter-chain analogs.
Properties
IUPAC Name |
3-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-17-9-10-18(2)21(16-17)26-12-14-27(15-13-26)22(29)8-5-11-28-23(30)19-6-3-4-7-20(19)25-24(28)31/h3-4,6-7,9-10,16H,5,8,11-15H2,1-2H3,(H,25,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZRJCXBHZKWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]-4-OXOBUTYL}-2,4(1H,3H)-QUINAZOLINEDIONE typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Attachment of the 2,5-Dimethylphenyl Group: The piperazine intermediate is then reacted with 2,5-dimethylphenyl bromide in the presence of a base to form the substituted piperazine.
Linking to the Quinazolinone Core: The substituted piperazine is coupled with a quinazolinone derivative through a butyl chain using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Nitro or halogen-substituted derivatives of the aromatic rings.
Scientific Research Applications
3-{4-[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]-4-OXOBUTYL}-2,4(1H,3H)-QUINAZOLINEDIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and quinazolinone core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Quinazolinedione Derivatives
Quinazolinediones exhibit diverse pharmacological profiles depending on substituents and linker groups. Below is a detailed comparison of structurally related compounds:
Structural Features
Pharmacological Activity
The 4-oxobutyl linker may enhance membrane permeability compared to shorter chains, while the 2,5-dimethylphenyl group could modulate receptor selectivity due to steric and electronic effects.
MA1337: Exhibits CNS depressant activity at doses 0.06–1.9% of its LD₅₀ in rodents.
Ketanserin : A 5-HT₂ receptor antagonist with antihypertensive effects. The ethyl linker and 4-fluorobenzoyl group confer high affinity for serotonin receptors, validated in clinical trials .
3-(2,3-Dihydroxypropyl)-quinazolinedione : The dihydroxypropyl group enhances hydrophilicity, likely reducing CNS penetration but improving renal excretion .
Receptor Affinity and Selectivity
- MA1337 : Lacks receptor-specific data in the evidence but shares structural similarity with antipsychotics like clozapine (piperazine-containing analogs) .
- Ketanserin : Binds 5-HT₂A receptors (Kᵢ = 0.3 nM) with secondary α₁-adrenergic antagonism, contributing to its antihypertensive action .
Research Findings and Clinical Implications
MA1337
- Key Study : Chronic administration in dogs and cats showed sustained sedation without tolerance, suggesting utility in anxiety disorders. However, its flat dose-response limits dose optimization .
- Limitations: No receptor-specific data available; further studies needed to elucidate targets.
Ketanserin
- Clinical Trials : Reduces blood pressure via 5-HT₂A and α₁-adrenergic blockade. Plasma concentration monitoring is critical due to variable pharmacokinetics in humans .
- Drawbacks : Off-target α₁ effects cause orthostatic hypotension, limiting its use in hypotensive patients.
Target Compound
- Hypothetical Advantages : The 4-oxobutyl linker may improve blood-brain barrier penetration compared to MA1337’s propyl chain. The dimethylphenyl group could reduce cytochrome P450-mediated metabolism, enhancing bioavailability.
- Research Gaps: No in vivo or receptor-binding data are available in the provided evidence. Preclinical studies are required to validate CNS activity and toxicity.
Biological Activity
The compound 3-{4-[4-(2,5-dimethylphenyl)piperazino]-4-oxobutyl}-2,4(1H,3H)-quinazolinonedione is a derivative of quinazoline known for its potential biological activities, particularly in the field of antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a quinazoline core substituted with a piperazine moiety and a 2,5-dimethylphenyl group. The molecular formula is , and it has a molecular weight of 368.43 g/mol. The presence of various functional groups contributes to its biological properties.
Research indicates that quinazoline derivatives often exhibit their biological activity through interference with bacterial DNA replication processes. Specifically, they act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are critical enzymes for bacterial growth and replication .
Antimicrobial Activity
A significant study focused on the antimicrobial properties of quinazoline derivatives, including our compound of interest. The results indicated that:
- In vitro Testing : The compound was tested against various Gram-positive and Gram-negative bacteria using the agar well diffusion method.
- Activity Spectrum : It demonstrated moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 65 mg/mL to 80 mg/mL for different bacterial strains, indicating its potential as an antimicrobial agent .
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10-12 | 75 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
Structure-Activity Relationship (SAR)
The study also explored the structure-activity relationship (SAR) of the compound. Modifications at specific positions on the quinazoline ring significantly influenced its antibacterial potency. For instance:
- Compounds with triazole moieties at positions N-1 and N-3 showed enhanced activity against E. coli.
- The integration of heterocyclic rings like oxadiazole or thiadiazole also contributed to increased antibacterial effects .
Case Studies
- Case Study on Antibacterial Efficacy : A detailed investigation into the efficacy of various quinazoline derivatives, including our compound, revealed that structural modifications could lead to significant variations in antibacterial activity. For instance, a derivative with an oxadiazole substitution showed improved inhibition against Candida albicans, outperforming standard antibiotics like ampicillin .
- Neurotoxicity Assessment : While primarily focused on antibacterial properties, some studies have hinted at potential neurotoxic effects associated with similar compounds in the class. This raises considerations for safety and further research into therapeutic indices .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-{4-[4-(2,5-dimethylphenyl)piperazino]-4-oxobutyl}-2,4(1H,3H)-quinazolinedione, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving condensation and cyclization. For example:
Step 1 : React 2-phenyl-1,3-oxazin-4-one with formaldehyde and substituted amines to form intermediates (e.g., 3-amino-2-phenylquinazoline-4-one) .
Step 2 : Introduce the piperazine-linked side chain via nucleophilic substitution or coupling reactions .
- Optimization :
- Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
- Adjust stoichiometric ratios (e.g., 1:1.2 for amine intermediates) to minimize side products.
- Monitor reaction progress via TLC or HPLC and optimize temperatures (e.g., reflux at 80–100°C for 3–6 hours) .
Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?
- Key Techniques :
- 1H/13C NMR : Confirm the presence of characteristic peaks, such as the quinazoline-dione carbonyl (~170–175 ppm in 13C NMR) and piperazine NH protons (~2.5–3.5 ppm in 1H NMR) .
- HRMS : Verify molecular weight (e.g., calculated [M+H]+: 492.2352; observed: 492.2348) .
- IR Spectroscopy : Identify carbonyl stretches (~1650–1750 cm⁻¹) and aromatic C-H vibrations .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Approach :
Standardize assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds.
Validate purity : Ensure ≥95% purity via HPLC and compare results across independent labs .
Dose-response studies : Perform IC50/EC50 curves to account for variability in potency measurements .
- Example : Discrepancies in dopamine receptor binding affinity may arise from differences in radioligand selection (e.g., [³H]spiperone vs. [³H]raclopride) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?
- SAR Insights :
- Piperazine modification : Substituting the 2,5-dimethylphenyl group with electron-withdrawing groups (e.g., Cl) enhances blood-brain barrier penetration .
- Quinazolinedione core : Adding methyl groups at position 6 improves metabolic stability by reducing CYP450 oxidation .
- Methodology :
- Synthesize analogs via parallel synthesis (e.g., using a 48-well reactor) and screen for solubility, permeability (Caco-2 assay), and microsomal stability .
Q. What experimental designs are recommended for evaluating in vivo efficacy in neurological disorder models?
- Protocol :
Animal models : Use transgenic mice (e.g., Parkinson’s disease models with MPTP-induced neurodegeneration).
Dosing : Administer 10–50 mg/kg orally for 14 days and monitor behavioral outcomes (rotarod test, open-field activity).
Biomarkers : Measure dopamine levels in striatal tissue via LC-MS/MS and assess neuroinflammation (IL-6, TNF-α) .
- Data analysis : Apply ANOVA with post-hoc Tukey tests to compare treatment groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
